3-Amino-5-(cyclohexyloxy)phenol
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Overview
Description
3-Amino-5-(cyclohexyloxy)phenol is an organic compound that belongs to the class of aminophenols It features an amino group (-NH2) and a hydroxyl group (-OH) attached to a benzene ring, along with a cyclohexyloxy group (-O-C6H11)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(cyclohexyloxy)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction where a suitable precursor, such as 3-nitro-5-(cyclohexyloxy)phenol, is reduced to the corresponding amino compound. The reduction can be carried out using reagents like hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride in hydrochloric acid .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-(cyclohexyloxy)phenol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, tin(II) chloride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products Formed
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Hydroxy derivatives.
Substitution Products: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
3-Amino-5-(cyclohexyloxy)phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Amino-5-(cyclohexyloxy)phenol involves its interaction with various molecular targets and pathways:
Free Radical Scavenging: The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage.
Metal Chelation: It can chelate metal ions, thereby inhibiting metal-catalyzed oxidative processes.
Enzyme Inhibition: The compound may inhibit specific enzymes involved in oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-chlorophenol: Similar structure but with a chlorine atom instead of a cyclohexyloxy group.
3-Amino-4-hydroxybenzoic acid: Contains a carboxyl group instead of a cyclohexyloxy group.
3-Amino-5-methylphenol: Features a methyl group instead of a cyclohexyloxy group.
Uniqueness
3-Amino-5-(cyclohexyloxy)phenol is unique due to the presence of the cyclohexyloxy group, which imparts distinct chemical properties and reactivity compared to other aminophenols. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
3-amino-5-cyclohexyloxyphenol |
InChI |
InChI=1S/C12H17NO2/c13-9-6-10(14)8-12(7-9)15-11-4-2-1-3-5-11/h6-8,11,14H,1-5,13H2 |
InChI Key |
UGRKCBIMKDCWOE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC2=CC(=CC(=C2)O)N |
Origin of Product |
United States |
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